4-[(Bromomethyl)sulfonyl]morpholine
Description
Significance of Sulfonylmorpholine Derivatives in Contemporary Chemical Research
The sulfonylmorpholine moiety is a prominent structural motif in medicinal chemistry and materials science. The morpholine (B109124) ring, a saturated heterocycle containing both an ether and a secondary amine functionality, is considered a "privileged" scaffold in drug discovery. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding. sigmaaldrich.comresearchgate.net
When incorporated into a sulfonamide linkage, the resulting sulfonylmorpholine group acts as a versatile functional group. It can serve as a bioisostere for other functional groups, helping to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. The sulfonamide group is a key feature in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The morpholine component can further modulate these properties, often leading to improved oral bioavailability and reduced toxicity. sigmaaldrich.com The use of morpholine-based scaffolds has been explored in the development of novel therapeutic agents, including those with anticancer and antimicrobial activities. nih.govnih.gov
Strategic Importance of Bromomethyl-Substituted Sulfones as Synthons in Organic Synthesis
Bromomethyl-substituted sulfones are highly valuable and versatile building blocks, or "synthons," in the field of organic synthesis. The presence of the electron-withdrawing sulfonyl group significantly activates the adjacent bromomethyl group towards nucleophilic substitution reactions. This makes these compounds potent electrophilic alkylating agents, capable of reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.
The reactivity of the C-Br bond in α-bromosulfones allows for the facile introduction of the sulfonylmethyl group into various molecular frameworks. This is a key strategy in the synthesis of more complex sulfone-containing molecules. Sulfones themselves are important functional groups in organic chemistry, serving as precursors to other functionalities and as key components in various chemical transformations. For instance, related compounds like 4-(Bromomethyl)benzenesulfonyl chloride have been utilized in the synthesis of potent enzyme inhibitors and antifungal agents. sigmaaldrich.com
Overview of Current Research Trajectories Pertaining to 4-[(Bromomethyl)sulfonyl]morpholine
While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its chemical structure suggests clear potential research applications. The compound combines the desirable properties of the sulfonylmorpholine moiety with the reactive potential of a bromomethyl sulfone.
Consequently, research involving this compound would likely be directed towards its use as a key intermediate in the synthesis of novel, biologically active molecules. Its ability to act as an electrophilic building block makes it a prime candidate for the construction of new chemical libraries for high-throughput screening in drug discovery programs. The sulfonylmorpholine portion of the molecule could be retained in the final products to enhance their pharmacological profiles.
Given the established roles of its constituent parts, future research on this compound is anticipated to explore its utility in the following areas:
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The compound could be used to synthesize derivatives for testing against a variety of biological targets.
Organic Synthesis: As a versatile synthon for the construction of complex heterocyclic systems and other novel organic molecules.
Materials Science: In the synthesis of new polymers or functional materials where the sulfonylmorpholine group could impart specific properties.
The combination of a proven pharmacophore with a reactive synthetic handle in a single, relatively simple molecule makes this compound a compound of significant academic and industrial interest.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethylsulfonyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO3S/c6-5-11(8,9)7-1-3-10-4-2-7/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAIXHZIMYTCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303514 | |
| Record name | 4-[(bromomethyl)sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22457-12-1 | |
| Record name | NSC158686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(bromomethyl)sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromomethanesulfonylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Bromomethyl Sulfonyl Morpholine
Conventional Synthetic Routes to 4-[(Bromomethyl)sulfonyl]morpholine
Conventional methods for the synthesis of this compound are typically characterized by a two-step sequence: the sulfonylation of morpholine (B109124) followed by the bromination of the resulting intermediate.
Halogenation Strategies for Bromomethyl Group Installation
The introduction of a bromine atom onto the methyl group of a precursor, such as 4-(methylsulfonyl)morpholine, is a critical step in the synthesis. Free-radical bromination is the most common strategy employed for this transformation. This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com
The reaction proceeds via a free-radical chain mechanism. The initiator, often a peroxide like benzoyl peroxide or an azo compound such as azobisisobutyronitrile (AIBN), decomposes upon heating or irradiation to generate free radicals. wikipedia.orgmasterorganicchemistry.com These radicals then abstract a hydrogen atom from the methyl group of the 4-(methylsulfonyl)morpholine, which is activated by the electron-withdrawing sulfonyl group. The resulting methylsulfonyl radical reacts with NBS to yield the desired this compound and a succinimidyl radical, which continues the chain reaction. youtube.commasterorganicchemistry.com The use of a non-polar solvent, such as carbon tetrachloride (CCl₄), is common for this type of reaction to facilitate the radical process and minimize competing ionic side reactions. wikipedia.orgresearchgate.net
| Parameter | Condition | Rationale | Reference |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine, minimizing side reactions. | organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com |
| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Initiates the free-radical chain reaction upon heating or UV irradiation. | wikipedia.orgmasterorganicchemistry.com |
| Solvent | Carbon Tetrachloride (CCl₄) or other non-polar solvent | Favors the free-radical pathway and dissolves the reactants. | wikipedia.orgresearchgate.net |
| Temperature | Reflux | Provides the necessary energy to initiate and sustain the radical reaction. | wikipedia.org |
Sulfonylation Reactions in Morpholine Ring Functionalization
The formation of the sulfonamide linkage is the initial key step in the synthesis. This is typically achieved through the reaction of morpholine with a suitable sulfonylating agent. For the synthesis of the precursor to the final product, methanesulfonyl chloride is a common and effective reagent. orgsyn.org
The reaction involves the nucleophilic attack of the secondary amine of the morpholine ring on the electrophilic sulfur atom of methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent can vary, with dichloromethane (B109758) or diethyl ether being common options. The reaction is generally exothermic and may require cooling to control the reaction rate and prevent side reactions.
Stepwise Synthesis Pathways and Precursor Chemistry
The most logical and widely applicable stepwise synthesis of this compound involves a two-step sequence starting from readily available precursors:
Step 1: Synthesis of 4-(Methylsulfonyl)morpholine
The first step is the reaction of morpholine with methanesulfonyl chloride. This reaction establishes the core structure of the molecule.
Reactants: Morpholine, Methanesulfonyl Chloride
Reagents: A base (e.g., Triethylamine)
Solvent: Dichloromethane
Reaction: The nitrogen atom of morpholine acts as a nucleophile, attacking the sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride and the formation of 4-(methylsulfonyl)morpholine and triethylammonium (B8662869) chloride.
Step 2: Bromination of 4-(Methylsulfonyl)morpholine
The second step is the selective bromination of the methyl group of the intermediate formed in the first step.
Reactant: 4-(Methylsulfonyl)morpholine
Reagents: N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN)
Solvent: Carbon Tetrachloride
Reaction: A free-radical chain reaction where a bromine radical selectively replaces a hydrogen atom on the methyl group, yielding this compound.
| Step | Reactants | Reagents | Product | Typical Yield (%) |
| 1 | Morpholine, Methanesulfonyl Chloride | Triethylamine, Dichloromethane | 4-(Methylsulfonyl)morpholine | 85-95% |
| 2 | 4-(Methylsulfonyl)morpholine | N-Bromosuccinimide, AIBN, CCl₄ | This compound | 60-75% |
Advanced and Green Synthetic Approaches
While conventional methods are effective, there is a growing interest in developing more advanced and environmentally friendly synthetic protocols.
Catalytic Synthesis of this compound
Research into catalytic methods for the direct synthesis of this compound is limited. However, advancements in C-H activation and halogenation could potentially lead to more direct and efficient routes. For instance, the development of catalysts that could mediate the direct bromosulfonylation of morpholine in a one-pot reaction would represent a significant improvement over the current stepwise procedures. While not specifically documented for this compound, broader research into catalytic sulfonylation and halogenation reactions may offer future pathways.
Environmentally Benign Synthetic Protocols and Atom Economy Considerations
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several areas could be targeted for improvement.
Solvent Selection: The use of chlorinated solvents like carbon tetrachloride in the bromination step is a significant environmental concern due to their toxicity and ozone-depleting potential. The exploration of greener alternatives, such as supercritical fluids or ionic liquids, could be a focus of future research.
Atom Economy: The atom economy of the conventional two-step synthesis is impacted by the formation of byproducts such as triethylammonium chloride and succinimide. A more atom-economical approach would ideally involve a direct addition reaction with no leaving groups.
Alternative Reagents: Investigating alternative, less hazardous brominating agents to NBS could also be a direction for greener synthesis.
Continuous Flow Chemistry Applications in this compound Synthesis
Continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly for the hazardous benzylic bromination step. organic-chemistry.orgrsc.orgacs.orgdigitellinc.comrsc.org The small reactor volumes and excellent heat and mass transfer capabilities of flow reactors enhance safety and control over the reaction, often leading to higher yields and purity. organic-chemistry.org
For the benzylic bromination of 4-((p-tolyl)sulfonyl)morpholine, a continuous flow setup would typically involve pumping a solution of the starting material and N-bromosuccinimide through a heated or irradiated tube reactor. organic-chemistry.orgacs.org The use of photochemical activation in flow systems is particularly advantageous as it can eliminate the need for chemical radical initiators. organic-chemistry.orgrsc.orgrsc.org
| Parameter | Continuous Flow Conditions | Reference |
| Reactor Type | Fluorinated ethylene (B1197577) polymer (FEP) tubing | organic-chemistry.orgacs.org |
| Activation | Visible light (e.g., household compact fluorescent lamps) | organic-chemistry.orgacs.org |
| Solvent | Acetonitrile (B52724) | organic-chemistry.org |
| Reagent | N-bromosuccinimide (NBS) | organic-chemistry.orgacs.org |
| Temperature | Optimized for specific substrate | organic-chemistry.org |
| Residence Time | Optimized for maximum conversion | organic-chemistry.org |
This table presents typical conditions for continuous flow benzylic bromination based on literature for similar compounds.
Optimization of Synthetic Yields and Purity Profiles
The optimization of the synthesis of this compound is critical for obtaining high yields and purity. A primary challenge in the benzylic bromination step is the potential for over-bromination, leading to the formation of dibromo- and tribromo- byproducts. scientificupdate.com Another side reaction can be bromination on the aromatic ring, especially with electron-rich substrates. gla.ac.uk
Several factors can be fine-tuned to optimize the reaction:
Reagent Stoichiometry: Using a minimal excess of the brominating agent, such as NBS, can help to reduce over-bromination. acs.org
Solvent: The choice of solvent can influence the reaction's selectivity and rate. Acetonitrile is often a preferred solvent over chlorinated solvents like carbon tetrachloride due to its lower toxicity. organic-chemistry.orgresearchgate.net
Radical Initiator/Activation: In thermally initiated reactions, the concentration and type of radical initiator are crucial. mychemblog.com Photochemical activation offers a cleaner alternative, and the intensity and wavelength of the light source can be optimized for maximum efficiency. rsc.orgacs.org
Temperature: The reaction temperature needs to be carefully controlled to balance the reaction rate with the suppression of side reactions. acs.org
| Factor | Effect on Yield and Purity | Reference |
| NBS Lot Variability | Impurities like Br2/HBr can increase over-bromination. | scientificupdate.com |
| Continuous Addition of Reagent | Minimizes impurity formation by maintaining low concentrations of reactive species. | scientificupdate.com |
| Photochemical Activation | Can improve yield, process safety, and reduce the use of harmful solvents and initiators. | digitellinc.com |
| Solvent Choice | Aprotic solvents like acetonitrile are often favored. | organic-chemistry.orgresearchgate.net |
This table summarizes key factors for optimizing benzylic bromination reactions based on literature findings.
Patent Literature Analysis on this compound Synthesis
A direct patent search for the synthesis of this compound (CAS 138385-04-3) does not yield specific procedural patents for this exact molecule. However, a broader analysis of the patent literature for structurally similar compounds, such as bromomethylbiphenyl and bromophenyl derivatives, reveals common synthetic strategies and key players in this area of chemical synthesis. google.comgoogle.com
Patents in this field often focus on:
Novel Brominating Agents and Conditions: Development of more selective and safer bromination methods to avoid the use of toxic reagents and to control the formation of byproducts. google.com
Process Optimization for Industrial Scale-up: Patents frequently describe methods that are amenable to large-scale production, focusing on cost-effectiveness, safety, and environmental impact. google.com
Continuous Flow Processes: There is a growing interest in patenting continuous flow methodologies for the synthesis of pharmaceutical intermediates, including those involving halogenation reactions, due to the inherent safety and efficiency benefits.
Key themes in the patent landscape for related compounds include the use of N-bromosuccinimide and other N-bromo amides as brominating agents, often in conjunction with photochemical or thermal initiation. The choice of solvent and reaction conditions to maximize the yield of the desired mono-brominated product is a recurring subject of innovation.
Reactivity and Mechanistic Investigations of 4 Bromomethyl Sulfonyl Morpholine
Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety
The primary site for nucleophilic attack on 4-[(Bromomethyl)sulfonyl]morpholine is the carbon atom of the bromomethyl group. The presence of the electron-withdrawing sulfonyl group is expected to enhance the electrophilicity of this carbon, making it susceptible to reaction with a wide array of nucleophiles.
Sₙ2 Reaction Pathways with Diverse Nucleophiles
It is anticipated that nucleophilic substitution on the bromomethyl group proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this pathway, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step.
While specific studies on this compound are limited, analogous reactions with similar α-halomethylsulfonyl compounds suggest that a variety of nucleophiles could be employed. These would likely include:
Amines: Primary and secondary amines would be expected to react to form the corresponding N-substituted aminomethylsulfonylmorpholine derivatives.
Thiols: Thiolates are potent nucleophiles and would readily displace the bromide to form thioethers.
Alcohols and Phenols: In the presence of a base, alkoxides and phenoxides would serve as effective nucleophiles to generate the corresponding ethers.
Carboxylates: Reaction with carboxylate salts would yield ester derivatives.
Regioselectivity and Stereoselectivity in Nucleophilic Displacements
Given the singular reactive site at the bromomethyl carbon, issues of regioselectivity in nucleophilic attack are minimal. The reaction is expected to occur exclusively at this position under typical nucleophilic substitution conditions.
As the carbon atom of the bromomethyl group is not a stereocenter, the stereoselectivity of the Sₙ2 reaction at this position is not a factor. However, if the nucleophile itself is chiral, the formation of diastereomers is possible. No specific studies on the stereoselective reactions of this compound have been reported.
Kinetic and Thermodynamic Aspects of Substitution Processes
Detailed kinetic and thermodynamic data for nucleophilic substitution reactions of this compound are not available in the current body of scientific literature. General principles of Sₙ2 reactions suggest that the reaction rates would be influenced by several factors:
Nucleophile Strength: Stronger nucleophiles would lead to faster reaction rates.
Solvent: Polar aprotic solvents are known to accelerate Sₙ2 reactions.
Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate.
Without experimental data, any discussion of the thermodynamic favorability (i.e., the change in Gibbs free energy) of these reactions remains speculative, though the formation of a more stable product with a good leaving group like bromide suggests that such reactions are generally thermodynamically favorable.
Electrophilic Reactivity Profiles
Reactions at the Sulfonyl Group
The sulfur atom of the sulfonyl group is at a high oxidation state (+6) and is electron-deficient. However, it is generally considered to be a poor electrophile for direct nucleophilic attack at the sulfur, especially when compared to the highly reactive bromomethyl group. Reactions involving the cleavage of the sulfur-carbon or sulfur-nitrogen bonds would require harsh conditions and are not typically observed in standard synthetic transformations.
Potential for Electrophilic Attack on the Morpholine (B109124) Nitrogen Atom
The nitrogen atom of the morpholine ring possesses a lone pair of electrons. However, in this compound, this lone pair is significantly delocalized into the electron-withdrawing sulfonyl group. This delocalization greatly reduces the nucleophilicity and basicity of the morpholine nitrogen. Consequently, electrophilic attack at this position is highly unlikely under normal reaction conditions. The nitrogen atom is effectively "protected" by the sulfonyl group, rendering it inert to most electrophiles.
Based on a thorough review of available scientific literature, there is no specific information documented regarding the radical reactions, elimination reactions, rearrangement processes, or metal-mediated and organocatalytic transformations of this compound. The reactivity and mechanistic pathways for this particular compound in the specified contexts have not been the subject of published research findings. Therefore, the detailed article requested cannot be generated with scientifically accurate and verifiable data.
Metal-Mediated and Organocatalytic Transformations
Lewis Acid Catalyzed Reactions
There is no readily available scientific literature detailing the reactions of this compound catalyzed by Lewis acids. Such studies would typically explore the enhancement of its electrophilicity, the formation of key intermediates, and the scope of nucleophiles that can be employed. The absence of this data prevents a thorough discussion of its synthetic utility under these conditions.
Organocatalytic Activations and Derivatizations
Mechanistic Elucidation Studies
A fundamental understanding of a compound's reactivity is built upon detailed mechanistic studies. For this compound, the following crucial areas of investigation lack published data:
Spectroscopic Monitoring of Reaction Intermediates
No studies have been found that utilize spectroscopic techniques, such as NMR or IR spectroscopy, to monitor the formation and decay of transient intermediates in reactions involving this compound. This type of research is vital for understanding reaction pathways and validating proposed mechanisms.
Isotope Labeling Experiments
Isotope labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, providing definitive evidence for reaction mechanisms. There are no reports of such experiments being conducted with this compound to elucidate the intricate details of its transformations.
Hammett and Taft Analyses of Substituent Effects on Reactivity
The quantitative evaluation of electronic and steric effects of substituents on the reactivity of this compound through Hammett and Taft analyses has not been reported. These studies are essential for developing a predictive understanding of its chemical behavior in a range of synthetic contexts.
Applications of 4 Bromomethyl Sulfonyl Morpholine in Complex Molecule Synthesis
4-[(Bromomethyl)sulfonyl]morpholine as a Versatile Building Block
The intrinsic chemical properties of this compound, featuring a potent electrophilic center at the brominated carbon and a chemically robust sulfonylmorpholine unit, render it a highly valuable building block in organic synthesis. Its utility spans the construction of diverse molecular frameworks, including substituted sulfones, molecules incorporating the sulfonylmorpholine scaffold, and various heterocyclic systems.
Construction of Substituted Sulfones with Tailored Functionalities
The primary reactivity of the bromomethyl group in this compound lies in its susceptibility to nucleophilic substitution. This allows for the facile construction of a wide range of substituted methylsulfones. The reaction of this compound with various nucleophiles, such as thiols, amines, and carbanions, leads to the formation of new carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds, respectively.
For instance, the reaction with thiols provides access to thiamethyl phenyl sulfones. While direct examples with this compound are not extensively documented in publicly available literature, the analogous reaction of bromomethyl phenyl sulfone with potassium thiophenoxide proceeds efficiently to yield phenylthiomethyl phenyl sulfone. sigmaaldrich.com This suggests a similar reactivity profile for this compound.
| Nucleophile | Product Structure (Illustrative) | Potential Application | Reference (Analogous Reaction) |
| Thiophenol | Morpholine-4-sulfonylmethyl phenyl sulfide | Intermediate for further functionalization | sigmaaldrich.com |
| Piperidine | 1-((Morpholinosulfonyl)methyl)piperidine | Building block for medicinal chemistry | nih.gov |
| Sodium cyanide | (Morpholinosulfonyl)acetonitrile | Precursor for heterocycles and other functional groups |
This table presents illustrative examples based on the known reactivity of bromomethyl sulfones.
Incorporation of Sulfonylmorpholine Scaffolds into Molecular Frameworks
The sulfonylmorpholine moiety is a recognized pharmacophore in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. researchgate.netnih.govfishersci.se The use of this compound provides a direct and efficient method for incorporating this desirable scaffold into larger, more complex molecules. The robust nature of the sulfonylmorpholine group ensures it remains intact under various reaction conditions used to modify other parts of the molecule.
Synthesis of Diverse Heterocyclic Systems
The dual functionality of this compound can be exploited in the synthesis of various heterocyclic systems. The bromomethyl group can act as a tether to link with other functional groups, leading to cyclization and the formation of new ring systems. For example, reaction with a molecule containing two nucleophilic sites could lead to the formation of a macrocycle or a fused heterocyclic system containing the sulfonylmorpholine unit. While specific examples starting from this compound are scarce in the literature, the general principle is well-established in organic synthesis. The synthesis of arylsulfonyl-substituted indoles, benzofurans, and benzosultams has been achieved from bromoallyl sulfones via intramolecular Heck coupling reactions, demonstrating the utility of the sulfonyl group in directing the formation of heterocyclic structures. rsc.org
Role as a Sulfonylating and Alkylating Reagent in Organic Transformations
This compound can function as both a sulfonylating and an alkylating agent, although its primary role in most contexts is as an alkylating agent due to the high reactivity of the bromomethyl group.
As an alkylating agent , it readily reacts with a wide range of nucleophiles to introduce the morpholinosulfonylmethyl group. This is a classic S_N2 reaction, where the nucleophile displaces the bromide ion. This reactivity is analogous to other bromomethyl sulfones which are known to be potent alkylating agents. tandfonline.com
Its role as a sulfonylating agent is less direct. The sulfonyl group itself is generally unreactive towards nucleophilic attack at the sulfur atom under standard conditions. However, under specific and harsh conditions, cleavage of the S-N bond in the morpholine (B109124) ring could potentially occur, but this is not a typical application for this class of compounds. The more common approach for sulfonylation involves sulfonyl chlorides, such as morpholine-4-sulfonyl chloride. google.com
Precursor for Advanced Organic Materials and Ligands (excluding explicit material properties or applications)
The structural features of this compound make it a potential precursor for the synthesis of advanced organic materials and ligands. The sulfonylmorpholine group can impart desirable properties such as polarity and hydrogen bonding capability, while the reactive bromomethyl handle allows for its incorporation into polymeric structures or for its attachment to solid supports.
For example, it could be envisaged as a monomer in polymerization reactions, or as a building block for the synthesis of complex ligands for catalysis or metal-organic frameworks (MOFs). The synthesis of sulfoximine-containing ligands for such applications is an area of growing interest. youtube.com
Contributions to Medicinal Chemistry Research (as a synthetic intermediate, not related to biological activity or clinical trials)
The morpholine and sulfonamide functionalities are prevalent in a large number of clinically used drugs and drug candidates. researchgate.netnih.govfishersci.seresearchgate.net Therefore, this compound represents a valuable synthetic intermediate for the preparation of new chemical entities for medicinal chemistry research. Its ability to introduce the sulfonylmorpholine scaffold allows for the systematic exploration of the structure-activity relationships (SAR) of potential drug candidates.
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It can be concluded that "this compound" is not a commonly used or reported compound in the accessible scientific literature, and as such, no details regarding its synthetic applications can be provided.
Advanced Structural Characterization and Spectroscopic Investigations of 4 Bromomethyl Sulfonyl Morpholine and Its Derivatives
X-ray Crystallography for Solid-State Structural Elucidation
Crystal Packing and Intermolecular Interactions
The crystal packing of 4-[(bromomethyl)sulfonyl]morpholine is anticipated to be governed by a variety of weak intermolecular interactions. ias.ac.in The presence of the sulfonyl group, with its polarized S=O bonds, and the electronegative bromine and oxygen atoms, suggests the potential for significant dipole-dipole interactions and other non-covalent forces that dictate the supramolecular assembly. rsc.org
Key expected interactions include:
Hydrogen Bonding: While the morpholine (B109124) ring in this compound lacks the N-H bond necessary for classical hydrogen bonding, weak C-H···O hydrogen bonds involving the methylene (B1212753) groups of the morpholine ring and the sulfonyl oxygen atoms are plausible. researchgate.netrsc.org These interactions, although individually weak, can collectively contribute to the stability of the crystal lattice. mdpi.com
Halogen Bonding: The bromine atom in the bromomethyl group can act as a halogen bond donor, interacting with the electron-rich oxygen atoms of the sulfonyl or morpholine moieties of neighboring molecules. Such Br···O interactions are a recognized force in crystal engineering. researchgate.netrsc.org
The interplay of these interactions would lead to a specific three-dimensional packing motif, which could influence the physical properties of the solid material. ias.ac.inrsc.org
Conformational Analysis in the Crystalline State
The conformation of the six-membered morpholine ring is a central feature of the molecule's structure. In the crystalline state, the morpholine ring is expected to adopt a stable chair conformation, which is the generally preferred conformation for morpholine and its derivatives to minimize steric strain. researchgate.netnih.govacs.org
Within the chair conformation, two key aspects are of interest:
The orientation of the sulfonyl group attached to the nitrogen atom.
The rotational conformation of the bromomethyl group.
X-ray diffraction data would precisely define these conformational parameters, revealing the specific geometry adopted by the molecule in the solid state. This information is crucial for understanding the molecule's shape and how it presents its functional groups for potential intermolecular interactions. acs.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a suite of advanced NMR techniques can provide a detailed picture of its connectivity and stereochemistry. nih.govyoutube.com
Multidimensional NMR (e.g., 2D NOESY, COSY, HSQC, HMBC) for Connectivity and Stereochemistry
One-dimensional NMR spectra (¹H and ¹³C) provide initial information, but multidimensional NMR experiments are essential for unambiguous assignments and detailed structural analysis. nih.gov
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the morpholine ring and the bromomethyl group, confirming the connectivity of the protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of the carbon signals of the morpholine ring and the bromomethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between ¹H and ¹³C atoms (typically over two or three bonds). For this compound, HMBC would be crucial for confirming the connection of the sulfonyl group to the morpholine nitrogen and the bromomethyl group to the sulfonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In the context of the morpholine ring, NOESY could help to confirm the chair conformation and the relative orientations of the axial and equatorial protons.
| Expected ¹H NMR Data for this compound | |
| Chemical Shift (ppm) | Multiplicity |
| ~ 4.5 | s |
| ~ 3.8 | t |
| ~ 3.3 | t |
| Expected ¹³C NMR Data for this compound |
| Chemical Shift (ppm) |
| ~ 65 |
| ~ 50 |
| ~ 45 |
Solid-State NMR Spectroscopy for Amorphous and Polymorphic Forms
While X-ray crystallography is limited to crystalline materials, solid-state NMR (ssNMR) can provide structural information on amorphous or polymorphic forms of this compound. emory.edunih.gov Techniques such as magic-angle spinning (MAS) can average out anisotropic interactions that broaden the signals in the solid state, providing higher resolution spectra. emory.edu ssNMR could be used to:
Characterize different solid forms of the compound.
Study the local environment and conformation of the molecule in the absence of long-range crystalline order.
Investigate molecular dynamics in the solid state.
High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule and for studying its fragmentation pathways. nih.govnih.gov For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule would likely undergo characteristic fragmentation, with the most probable cleavage points being the C-S and S-N bonds. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). researchgate.net
A plausible fragmentation pathway could involve:
Loss of the bromomethyl radical (•CH₂Br).
Cleavage of the morpholine ring.
Loss of sulfur dioxide (SO₂).
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis Methodologies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the qualitative analysis of molecular structures by identifying the functional groups present in a compound. The spectroscopic signature of this compound is dictated by the vibrational modes of its constituent parts: the morpholine ring, the sulfonyl group, and the bromomethyl group.
In practice, the IR and Raman spectra of a molecule can be influenced by its physical state (solid, liquid, or gas) and, in the solid state, by polymorphism. Different crystalline forms of the same compound can exhibit variations in vibrational frequencies and band intensities due to differing intermolecular interactions within the crystal lattice. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode must induce a change in the molecular dipole moment to be IR active. For this compound, the prominent sulfonyl group (SO₂), with its strong dipole moment, gives rise to characteristic and intense absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-H stretching vibrations of the methylene groups in the morpholine ring and the bromomethyl group are anticipated in the 3000-2850 cm⁻¹ range. researchgate.netjove.com The C-O-C stretching of the morpholine ether linkage typically appears as a strong band around 1115 cm⁻¹. The C-N stretching vibration of the sulfonamide is expected in the 1300-1150 cm⁻¹ region, often coupled with other vibrations. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 690-515 cm⁻¹ range. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the S=O stretching vibrations are also observable in the Raman spectrum. The symmetric vibrations of the morpholine ring are expected to be prominent. Raman spectroscopy is particularly useful for identifying the C-S and S-N bond vibrations, which can be weak in the IR spectrum.
A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each band to a specific molecular motion. This comprehensive understanding is crucial for confirming the molecular structure and for studying intermolecular interactions. researchgate.net
Below is a table summarizing the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 (Strong) | 1350 - 1300 (Weak) |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 (Strong) | 1160 - 1120 (Strong) |
| Morpholine (CH₂) | Asymmetric & Symmetric Stretch | 3000 - 2850 (Medium-Strong) | 3000 - 2850 (Strong) |
| Morpholine (C-O-C) | Asymmetric Stretch | ~1115 (Strong) | Weak |
| Morpholine (C-N) | Stretch | 1100 - 1000 (Medium) | Medium |
| Bromomethyl (CH₂) | Wagging | 1300 - 1150 (Medium) | Variable |
| C-S Bond | Stretch | 800 - 600 (Medium-Weak) | Strong |
| C-Br Bond | Stretch | 690 - 515 (Medium) | Strong |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org This phenomenon is exclusively observed in chiral molecules, which are non-superimposable on their mirror images. photophysics.com
Applicability to this compound: The parent molecule, this compound, is achiral. It possesses a plane of symmetry that bisects the morpholine ring and the sulfonyl group, and therefore, it does not have enantiomers. As a result, a solution of pure this compound will not exhibit a circular dichroism spectrum. The principles of CD spectroscopy, which are predicated on the existence of chirality, are not applicable for determining the enantiomeric purity or absolute configuration of this specific compound because it has none. quora.com
Applicability to Chiral Derivatives: The situation changes significantly if a chiral center is introduced into the molecule, for instance, by substitution on the morpholine ring or the methyl group to create stereogenic centers. For such chiral derivatives of this compound, CD spectroscopy would become an invaluable tool.
Enantiomeric Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. This allows for a quantitative determination of the purity of a sample containing one enantiomer in excess over the other.
Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the stereogenic centers can be determined.
In some advanced applications, an achiral molecule like this compound can exhibit an "induced" circular dichroism signal if it is placed in a chiral environment, such as when bound to a chiral host molecule or dissolved in a chiral solvent. synchrotron-soleil.fr This induced CD is not an intrinsic property of the molecule itself but rather a result of the chiral perturbation from its surroundings.
Computational and Theoretical Studies of 4 Bromomethyl Sulfonyl Morpholine
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, offering predictions about its stability and reactive sites. For 4-[(Bromomethyl)sulfonyl]morpholine, methods like Density Functional Theory (DFT), often with the B3LYP functional, are standard for optimizing molecular geometry and calculating electronic characteristics. nih.govnih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the capacity to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the morpholine (B109124) ring, specifically the nitrogen and oxygen atoms with their lone pairs of electrons, and to a lesser extent on the bromine atom. The LUMO, conversely, would likely be centered on the sulfonyl group and the antibonding σ* orbital of the C-Br bond, given their electron-withdrawing nature. This distribution suggests that the morpholine nitrogen would be the primary site for nucleophilic attack by the molecule, while the sulfur atom of the sulfonyl group and the carbon of the bromomethyl group would be the main electrophilic centers.
Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound
| Parameter | Predicted Value/Localization | Implication |
| HOMO Energy | ~ -7.0 to -8.5 eV | Indicates moderate electron-donating capability. |
| LUMO Energy | ~ -0.5 to -1.5 eV | Shows a propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 6.5 to 7.0 eV | Suggests good kinetic stability. |
| HOMO Localization | Primarily on the morpholine nitrogen and oxygen lone pairs, and bromine. | The morpholine ring is the likely site of oxidation or protonation. |
| LUMO Localization | Concentrated on the sulfonyl group (S=O bonds) and the C-Br σ* orbital. | The sulfur and the bromomethyl carbon are susceptible to nucleophilic attack. |
Note: The values in this table are illustrative and based on typical results for similar organic molecules calculated with DFT methods.
Electrostatic Potential Surface (ESP) Mapping
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue). mdpi.comresearchgate.net These maps are invaluable for predicting how a molecule will interact with other polar molecules, ions, or biological receptors. researchgate.netmdpi.com
In a hypothetical ESP map of this compound, the most negative potential would be concentrated around the oxygen atoms of the sulfonyl group and the oxygen of the morpholine ring, due to their high electronegativity and lone pairs. researchgate.net A region of positive electrostatic potential would be expected around the sulfur atom of the sulfonyl group and the hydrogen atoms of the bromomethyl group. This reinforces the idea that the sulfonyl oxygens are sites for electrophilic attack, while the area around the sulfur atom is a likely target for nucleophiles.
Conformational Analysis via Molecular Mechanics and Density Functional Theory (DFT)
The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis of this compound would likely employ a combination of molecular mechanics for an initial broad search of possible conformations, followed by more accurate DFT calculations for refining the energies of the most stable conformers. nih.govresearchgate.net
The primary conformational flexibility in this molecule arises from:
The ring puckering of the morpholine moiety.
Rotation around the S-N bond.
Rotation around the S-C bond.
The morpholine ring is expected to adopt a stable chair conformation. DFT calculations would be used to determine the energy barriers for ring inversion and the relative energies of different orientations of the sulfonylmethyl group (axial vs. equatorial), with the equatorial position being sterically favored.
Table 2: Predicted Conformational Preferences of this compound
| Conformational Feature | Predicted Stable Conformation | Predicted Relative Energy |
| Morpholine Ring | Chair conformation | Lowest energy |
| -(SO2)CH2Br Substituent | Equatorial position | Lower energy than axial |
| Rotation around S-N bond | Staggered conformations favored | Lower energy |
| Rotation around S-C bond | Gauche and anti-conformations | Small energy differences |
Note: This table presents expected outcomes from conformational analysis based on general principles of stereochemistry and computational studies of related heterocyclic systems.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the entire course of a chemical reaction, from reactants to products, through an intermediate, high-energy structure known as the transition state. wikipedia.orglibretexts.org Identifying the geometry and energy of the transition state is key to understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. nih.govlibretexts.org
A likely reaction to model for this compound would be a nucleophilic substitution at the sulfur atom or at the bromomethyl carbon. For instance, the reaction with an amine or hydroxide (B78521) would be of interest. wikipedia.org Transition state theory (TST) coupled with DFT calculations would be the method of choice. wikipedia.org The calculations would likely show a concerted S_N2-type mechanism for substitution at the sulfur, a common pathway for sulfonyl halides. nih.govresearchgate.net
Solvent Effects on Reactivity: Computational Approaches
Reactions are almost always carried out in a solvent, which can significantly influence reactivity. Computational models can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, using a polarizable continuum model (PCM) that treats the solvent as a uniform medium with a specific dielectric constant. nih.gov
For a polar molecule like this compound, a PCM approach would likely be sufficient to model the general effects of a solvent on its conformational equilibrium and the energetics of a reaction. nih.gov For reactions where specific solvent-solute interactions like hydrogen bonding are crucial, a hybrid explicit/implicit model might be employed, where a few solvent molecules are included in the quantum mechanical calculation along with the PCM. nih.gov
Prediction of Spectroscopic Parameters (focus on methodologies, not specific predicted values)
Computational methods can predict various spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.
NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants. The GIAO (Gauge-Independent Atomic Orbital) method is a standard and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These frequencies correspond to the peaks in an IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other method-dependent errors. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This method can provide information about the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths.
By employing these computational methodologies, a detailed theoretical profile of this compound can be constructed, providing valuable insights that complement and guide experimental investigations.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies Applied to Structural Variants
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov These models are instrumental in rational drug design, allowing for the prediction of a compound's behavior and the prioritization of synthesis efforts. mdpi.comnih.gov For a hypothetical set of structural variants of this compound, a typical QSAR/QSPR workflow would involve dataset preparation, molecular descriptor calculation, model development using various statistical and machine learning methods, and rigorous model validation.
A hypothetical dataset of structural variants could be constructed by modifying the morpholine or bromomethyl groups. For instance, the morpholine ring could be substituted, or the bromine atom could be replaced with other halogens or functional groups.
To quantify the structural features of the molecules, a wide array of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as follows:
1D and 2D Descriptors: These are the simplest descriptors and are derived from the chemical formula and the 2D representation of the molecule. They include constitutional descriptors (e.g., molecular weight, atom counts, bond counts) and topological descriptors, which describe the atomic connectivity in the molecule (e.g., Wiener index, Kier & Fleck shape indices). pensoft.net
3D Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in a molecule and provide information about its spatial arrangement. Examples include van der Waals volume, solvent-accessible surface area, and dipole moment. pensoft.net
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Important descriptors in this category include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap, which are relevant for assessing a molecule's reactivity. nih.gov
A hypothetical selection of descriptors that would be relevant for studying variants of this compound is presented in Table 1.
Table 1: Hypothetical Molecular Descriptors for QSAR/QSPR Analysis of this compound Variants This table is for illustrative purposes and the values are hypothetical.
| Descriptor Type | Descriptor Name | Hypothetical Value (for this compound) | Description |
|---|---|---|---|
| Constitutional | Molecular Weight | 244.11 | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | 382 | A distance-based topological index. |
| 3D | Van der Waals Volume | 165.4 ų | The volume occupied by the molecule. |
| 3D | Solvent-Accessible Surface Area | 310.2 Ų | The surface area of the molecule accessible to a solvent. |
| Quantum Chemical | HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| Quantum Chemical | LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| Quantum Chemical | Dipole Moment | 3.5 D | A measure of the polarity of the molecule. |
Once the molecular descriptors are calculated for all compounds in the dataset, the next step is to build a mathematical model that correlates these descriptors with the property or activity of interest. Several statistical and machine learning methods can be employed for this purpose:
Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the activity. nih.gov
Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Machine Learning Methods: More advanced, non-linear methods are increasingly used in QSAR/QSPR. These include:
Support Vector Machines (SVM): A powerful method for both classification and regression tasks.
Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.
Artificial Neural Networks (ANN): These models are inspired by the structure of the human brain and are capable of modeling highly complex, non-linear relationships. pensoft.net
The predictive power of the developed QSAR/QSPR models must be rigorously validated to ensure they are robust and reliable. Common validation techniques include:
Internal Validation: This is typically done using cross-validation, where the dataset is repeatedly split into training and testing sets. A common method is leave-one-out cross-validation (LOO-CV).
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development process.
The performance of the models is assessed using various statistical metrics, as illustrated in the hypothetical data in Table 2.
Table 2: Hypothetical Performance of Different QSAR Models for a Set of this compound Variants This table is for illustrative purposes and the values are hypothetical.
| Model | R² (Training Set) | Q² (Cross-Validation) | R² (External Test Set) |
|---|---|---|---|
| MLR | 0.75 | 0.68 | 0.72 |
| PLS | 0.82 | 0.76 | 0.79 |
| SVM | 0.91 | 0.85 | 0.88 |
| Random Forest | 0.94 | 0.88 | 0.90 |
In this hypothetical scenario, the machine learning models (SVM and Random Forest) show superior predictive performance compared to the linear methods (MLR and PLS), suggesting that the relationship between the structure of these variants and the modeled property might be non-linear. Such a QSAR/QSPR study would provide valuable insights into the structural requirements for a desired activity or property, thereby guiding the design of new, potentially more effective analogs of this compound.
Emerging Research Directions and Future Perspectives for 4 Bromomethyl Sulfonyl Morpholine Chemistry
Exploration of Unconventional Reactivity Pathways and Unforeseen Transformations
While 4-[(Bromomethyl)sulfonyl]morpholine is primarily recognized for its role in sulfonylation reactions, there is a growing interest in uncovering novel reactivity patterns. Researchers are actively investigating its potential to participate in unconventional transformations, moving beyond its established role. This includes exploring its capacity to act as a precursor to sulfonyl radicals under photoredox or electrochemical conditions, thereby opening up new avenues for C-C and C-X bond formation. Furthermore, the interplay between the bromomethyl and sulfonylmorpholine moieties could lead to unexpected cascade reactions or rearrangements, providing access to novel heterocyclic scaffolds that are of high value in medicinal chemistry and materials science.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The advent of automated synthesis and high-throughput experimentation (HTE) has revolutionized the process of drug discovery and materials development. The integration of this compound into these platforms is a critical step towards accelerating the exploration of its chemical space. For this to be successful, robust and reliable protocols that are compatible with robotic systems are required. This necessitates the development of reactions that are tolerant of a wide range of functional groups and can be performed under standardized conditions. The generation of large, diverse libraries of sulfonylmorpholine-containing compounds using HTE will enable the rapid identification of molecules with desired biological or material properties, significantly expediting the discovery pipeline.
Expansion of Applicability in Diverse Chemical Disciplines
The unique physicochemical properties imparted by the sulfonylmorpholine motif make this compound an attractive building block in various fields beyond traditional organic synthesis.
Medicinal Chemistry: The sulfonylmorpholine group can act as a bioisostere for other functional groups, improving pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. Its incorporation into drug candidates is being explored for a range of therapeutic targets.
Agrochemicals: Similar to its role in medicinal chemistry, the introduction of the sulfonylmorpholine moiety into pesticide and herbicide candidates can enhance their efficacy and environmental profile.
Materials Science: The polarity and hydrogen-bonding capabilities of the sulfonylmorpholine group can be exploited in the design of novel polymers, ionic liquids, and organic electronic materials with tailored properties.
Challenges and Opportunities in the Broader Research Landscape of this compound and Related Compounds
Despite the significant potential of this compound, several challenges remain. The development of more sustainable synthetic routes that avoid the use of hazardous reagents and minimize waste is a key priority. A deeper understanding of the toxicological profile of both the reagent and its derivatives is also crucial for its widespread adoption, particularly in the life sciences.
However, these challenges also present opportunities for innovation. The design of next-generation sulfonylating agents with improved safety profiles and enhanced reactivity is an active area of research. Furthermore, the exploration of the broader chemical space around this compound, including the synthesis and evaluation of analogues with different substitution patterns on the morpholine (B109124) ring, is likely to yield new reagents with unique and valuable properties. The continued investigation of this versatile building block promises to open up new frontiers in chemical synthesis and contribute to advancements across a wide spectrum of scientific disciplines.
Q & A
Q. Q1. What are the key physical and chemical properties of 4-[(Bromomethyl)sulfonyl]morpholine, and how can they be experimentally validated?
Answer: The compound has a molecular formula C₁₁H₁₄BrNO₃S (MW: 320.20 g/mol), a melting point of 71.5–73.5°C , and a sulfonyl-bromomethyl functional group . Key validation methods include:
- Melting Point Analysis : Differential Scanning Calorimetry (DSC) or capillary tube methods to confirm thermal stability .
- Spectroscopy : Nuclear Magnetic Resonance (¹H/¹³C NMR) to verify the morpholine ring and sulfonyl-bromomethyl substituents. Mass spectrometry (MS) for molecular weight confirmation .
- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities .
Q. Q2. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Store in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen) to prevent hydrolysis of the bromomethyl group .
- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential release of brominated byproducts .
- Decomposition Monitoring : Regular FT-IR analysis to detect sulfonic acid formation, a common degradation product .
Q. Q3. What analytical techniques are most effective for characterizing synthetic intermediates of this compound?
Answer:
- Chromatography : Thin-Layer Chromatography (TLC) for rapid reaction monitoring; GC-MS for volatile intermediates .
- Structural Confirmation : X-ray crystallography for crystalline intermediates (e.g., morpholine ring conformation) .
- Quantitative Analysis : Titration with silver nitrate (AgNO₃) to quantify bromide ions in substitution reactions .
Advanced Research Questions
Q. Q4. How can synthetic routes for this compound be optimized to improve yield and selectivity?
Answer:
- Reaction Optimization : Vary solvents (e.g., DMF vs. THF) to control nucleophilic substitution rates. Polar aprotic solvents enhance sulfonyl group reactivity .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate bromomethylation .
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb HBr generated during synthesis .
Q. Q5. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?
Answer: The bromomethyl group acts as an electrophilic center due to the electron-withdrawing sulfonyl moiety. Key pathways include:
- Nucleophilic Substitution : Reaction with amines or thiols to form sulfonamides or thioethers, respectively (e.g., SN2 mechanism) .
- Transition Metal Catalysis : Suzuki-Miyaura coupling with boronic acids using Pd(PPh₃)₄ to form biaryl derivatives .
- Kinetic Studies : Monitor reaction progress via ¹H NMR to determine rate constants and activation parameters .
Q. Q6. How can computational methods predict the biological activity of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential and ligand-receptor interactions .
- Molecular Docking : Simulate binding affinities to enzyme targets (e.g., kinases) using software like AutoDock Vina .
- QSAR Models : Corrogate substituent effects (e.g., halogenation) with bioactivity data from in vitro assays .
Q. Q7. What strategies resolve contradictions in reported bioactivity data for morpholine-sulfonyl derivatives?
Answer:
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., cell lines, incubation times) .
- Structural Validation : Confirm compound identity in conflicting studies via LC-MS and elemental analysis .
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects (e.g., kinase inhibition vs. off-target apoptosis) .
Q. Q8. How can this compound be applied in material science beyond pharmaceuticals?
Answer:
- Polymer Modification : Incorporate into copolymers via radical polymerization to enhance thermal stability (TGA analysis) .
- Surface Functionalization : Graft onto silica nanoparticles for catalytic applications (verified via SEM-EDX) .
- Ligand Design : Use as a precursor for metal-organic frameworks (MOFs) with sulfonyl anchors for gas adsorption .
Q. Q9. What experimental designs validate the environmental safety of this compound derivatives?
Answer:
Q. Q10. How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?
Answer:
- Fluorine Substitution : Replace bromine with fluorine to increase lipophilicity (logP) and blood-brain barrier permeability .
- Thermal Analysis : Compare DSC profiles to assess melting point shifts and polymorph formation .
- Solubility Studies : Use shake-flask methods with HPLC quantification to measure solubility in aqueous/organic mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
